molecular formula C11H15NO4 B8578051 2-(5-Oxo-hexyl)-oxazole-4-carboxylic acid methyl ester

2-(5-Oxo-hexyl)-oxazole-4-carboxylic acid methyl ester

Cat. No.: B8578051
M. Wt: 225.24 g/mol
InChI Key: IIJICZIFMBDJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Oxo-hexyl)-oxazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-(5-oxohexyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H15NO4/c1-8(13)5-3-4-6-10-12-9(7-16-10)11(14)15-2/h7H,3-6H2,1-2H3

InChI Key

IIJICZIFMBDJEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC1=NC(=CO1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), hexamethylenetetramine (1.45 g, 4.40 mmol) and DBU (1.54 mL, 10.20 mmol) were added to a stirred suspension of copper (II) bromide (2.28 g, 10.20 mmol) in deoxygenated dry CH2Cl2 (30 mL). After 20 min, a deoxygenated solution of 2-(5-oxo-hexyl)-4,5-dihydro-oxazole-4-carboxylic acid methyl ester (931 mg, 4.10 mmol) in CH2Cl2 (11 mL) was added and the reaction mixture was stirred at rt for 2 h. The solvent was removed under reduced pressure and the residue was partitioned between EA (50 mL), and 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH. The aq. layer was extracted with EA (50 mL) and the combined organic layers were washed with 50 mL of a 1:1 mixture of sat. aq. NH4Cl and 25% aq. NH4OH followed by 10% citric acid (50 mL), sat. aq. NaHCO3 (50 mL) and brine (50 mL). The organic phase was dried over MgSO4, filtered, and the solvent was removed under reduced pressure. Purification of the residue by FC (1:4 hept-EA) gave the title compound as a pale yellow oil. TLC: rf (1:4 hept-EA)=0.37. LC-MS-conditions 02: tR=0.78 min, [M+H]+=226.47.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
copper (II) bromide
Quantity
2.28 g
Type
catalyst
Reaction Step Three

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